(2E)-3-(4-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide
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Overview
Description
3-(4-Chlorophenyl)-N~1~-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}acrylamide is a complex organic compound that features a chlorophenyl group, a trimethoxybenzoyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N~1~-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzoyl chloride with 3,4,5-trimethoxybenzoyl hydrazine to form an intermediate hydrazide. This intermediate is then reacted with acryloyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N~1~-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(4-Chlorophenyl)-N~1~-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Its unique properties may be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N~1~-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s trimethoxybenzoyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are critical for cancer cell survival and proliferation . Additionally, it may interfere with other cellular pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]urea: This compound shares structural similarities with 3-(4-chlorophenyl)-N~1~-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}acrylamide and exhibits similar biological activities.
N-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide: Another related compound with comparable pharmacological properties.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N~1~-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}acrylamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple targets simultaneously makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H20ClN3O5S |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C20H20ClN3O5S/c1-27-15-10-13(11-16(28-2)18(15)29-3)19(26)23-24-20(30)22-17(25)9-6-12-4-7-14(21)8-5-12/h4-11H,1-3H3,(H,23,26)(H2,22,24,25,30)/b9-6+ |
InChI Key |
DJPLMBILMAXOPY-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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